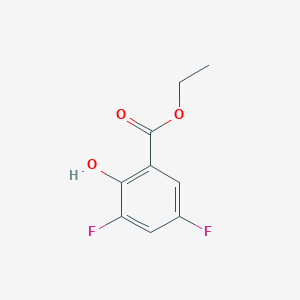

Ethyl 3,5-difluoro-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

ethyl 3,5-difluoro-2-hydroxybenzoate |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3 |

InChI Key |

BSDHLNJSPLEGID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3,5 Difluoro 2 Hydroxybenzoate and Analogues

Established Synthetic Pathways

Established synthetic methodologies provide the foundational routes for the preparation of Ethyl 3,5-difluoro-2-hydroxybenzoate and related compounds. These methods often involve classical organic reactions that are well-documented and widely practiced.

Esterification Reactions of 3,5-difluoro-2-hydroxybenzoic Acid and Related Carboxylic Acids

The most direct route to this compound is the esterification of 3,5-difluoro-2-hydroxybenzoic acid. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, ethanol, in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comgoogle.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed. masterorganicchemistry.com

The mechanism of the Fischer esterification proceeds through several reversible steps: protonation of the carbonyl oxygen of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester. masterorganicchemistry.com

An alternative approach to the esterification of hydroxybenzoic acids involves reacting the acid with a halogenated derivative, such as an alkyl halide, in the presence of a non-quaternizable tertiary amine. google.com This method is carried out in a homogeneous liquid phase and can be performed with or without a solvent. google.com For instance, the esterification of salicylic (B10762653) acid has been achieved by reacting it with benzyl (B1604629) chloride in the presence of N,N-diisopropylethylamine. google.com

Furthermore, the esterification of hindered acids like 3,5-dinitrobenzoic acid has been accomplished using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. jocpr.com This method is effective for reactions that may be sluggish under standard Fischer esterification conditions.

A practical synthesis of related compounds, such as ethyl 5-amino-3-chloro-2,4-difluorobenzoate, has been achieved through the esterification of the corresponding carboxylic acid, followed by other transformations. semanticscholar.orgresearchgate.net In one reported synthesis, the esterification of 3-chloro-2,4-difluoro-5-nitrobenzoic acid yielded the corresponding ethyl ester in good yield (86%). semanticscholar.orgresearchgate.net

| Method | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; requires removal of water for high yield. masterorganicchemistry.com |

| Alkylation | Hydroxybenzoic Acid, Alkyl Halide | Non-quaternizable Tertiary Amine | Homogeneous liquid phase reaction. google.com |

| DCC/DMAP Coupling | Carboxylic Acid, Alcohol | DCC, DMAP | Effective for hindered acids. jocpr.com |

Strategic Introduction of Fluorine Substituents in Benzoate (B1203000) Frameworks

The synthesis of fluorinated benzoates can also be approached by introducing fluorine atoms into a pre-existing benzoate framework. Various methods exist for the fluorination of aromatic rings. researchgate.net One classical method is the Balz-Schiemann reaction, which is useful for introducing a single fluorine atom but is less effective for multiple substitutions. google.com

Modern methods often employ electrophilic fluorinating agents. Reagents like Selectfluor can be used for the direct fluorination of C-H bonds. mdpi.comuni-regensburg.de Photosensitization of Selectfluor has emerged as a promising approach for the direct fluorination of unactivated C(sp³)–H bonds. uni-regensburg.de While this is not direct aromatic C-H fluorination, it highlights the utility of such reagents in introducing fluorine.

For aromatic systems, direct C-H fluorination can be challenging due to regioselectivity issues. nih.gov However, methods using transition metal catalysis are being developed to address this. researchgate.net Another strategy involves the use of NF₄BF₄ as a reagent for the electrophilic substitution of hydrogen with fluorine on an aromatic ring. google.com This reaction can be carried out in liquid hydrogen fluoride (B91410) as a solvent. google.com

The synthesis of fluorinated building blocks is a dominant approach in drug discovery, where fluorinated synthons are incorporated into larger molecules. researchgate.netnih.gov This can involve starting with a fluorinated precursor and building the benzoate structure around it. For example, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate, has been achieved from 2,4-difluoro-3-chlorobenzoic acid. semanticscholar.orgresearchgate.net

Reduction-Oxidation Strategies in Benzoate Synthesis, e.g., Bouveault-Blanc Reduction of Esters

While not a direct method for synthesizing the benzoate ester itself, the Bouveault-Blanc reduction is a significant reaction involving esters. This classical organic reaction reduces an ester to a pair of primary alcohols using sodium metal in absolute ethanol. wikipedia.orgslideshare.net It was first reported by Louis Bouveault and Gustave Louis Blanc in 1903. wikipedia.org

The reaction mechanism involves a single-electron transfer from sodium atoms to the ester's carbonyl group. wikipedia.orgorganic-chemistry.org This is followed by a series of steps involving protonation by the alcohol solvent. Four equivalents of sodium are required to fully reduce each ester. wikipedia.org

General Reaction Scheme for Bouveault-Blanc Reduction: RCOOR' + 6 Na + 4 R''OH → RCH₂ONa + R'ONa + 4 R''ONa

This method was historically important as an alternative to catalytic hydrogenation and was widely used before the advent of metal hydride reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com While largely replaced in laboratory-scale synthesis due to the vigorous reaction conditions and fire risk, it remains a cost-effective option for industrial applications. slideshare.netorganic-chemistry.orgalfa-chemistry.com

Recent modifications to the Bouveault-Blanc reduction have aimed to improve its safety and practicality. One such modification involves the use of sodium dispersed on silica (B1680970) gel, which provides a safer, free-flowing powder that can be used for the reduction of esters to primary alcohols in excellent yields under mild conditions. organic-chemistry.org

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of fluorinated benzoates.

Catalytic Methods in Fluorinated Benzoate Synthesis

Catalytic methods play a crucial role in modern organic synthesis by offering milder reaction conditions and improved selectivity. In the context of fluorinated benzoate synthesis, catalysis can be applied to both the esterification step and the introduction of fluorine atoms.

For instance, the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid has been achieved using a strongly acidic gel-type ion-exchange resin as a recyclable catalyst. google.com This heterogeneous catalyst simplifies the workup procedure as it can be easily separated from the reaction mixture.

In terms of fluorination, transition-metal-mediated C-F bond activation has been explored as a way to access unique fluorinated building blocks. researchgate.net Additionally, the use of photosensitizing catalysts in combination with reagents like Selectfluor enables the direct fluorination of C-H bonds under visible light. uni-regensburg.de Benzoyl groups themselves can act as photosensitizing auxiliaries to facilitate these reactions. uni-regensburg.de

Green Chemistry Approaches: Ionic Liquid Mediated Synthesis

Green chemistry principles are increasingly being applied to organic synthesis to reduce environmental impact. Ionic liquids (ILs) have emerged as environmentally friendly alternatives to volatile organic solvents due to their low vapor pressure, thermal stability, and recyclability. researchgate.netjournalajopacs.com

Ionic liquids can be used as both solvents and catalysts in the synthesis of benzoates. For example, the synthesis of cellulose (B213188) benzoates has been demonstrated in the ionic liquid 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl) under homogeneous conditions. researchgate.net This method allows for the acylation of cellulose with benzoyl chlorides in the absence of a catalyst. researchgate.net

Superbase-derived ionic liquids, such as 1,8-diazabicyclo[5.4.0]undec-7-ene levulinate ([DBUH]Lev), have been used to catalyze the transesterification of cellulose to produce cellulose benzoate. rsc.org This system has been shown to be reusable, adding to its green credentials.

Furthermore, imidazolium-based ionic liquids with substituted benzoate anions have been synthesized and used as catalysts in aqueous media. researchgate.net These ILs can facilitate organic transformations, such as the synthesis of tetrahydrobenzo[b]pyran derivatives, under ultrasound assistance. researchgate.net

| Approach | Ionic Liquid Example | Application | Advantages |

|---|---|---|---|

| Homogeneous Synthesis | 1-allyl-3-methylimidazolium chloride (AmimCl) | Synthesis of cellulose benzoates. researchgate.net | Catalyst-free, mild conditions, recyclable solvent. researchgate.net |

| Catalytic Transesterification | [DBUH]Lev | Synthesis of cellulose benzoate. rsc.org | Reusable catalytic system. rsc.org |

| Aqueous Catalysis | 1-ethyl-3-methylimidazolium 2-hydroxybenzoate | Synthesis of tetrahydrobenzo[b]pyran derivatives. researchgate.net | Ultrasound assistance, aqueous medium. researchgate.net |

Multi-component and Tandem Reactions for Complex Benzoate Architectures

The synthesis of highly substituted and complex benzoate structures, such as this compound and its analogues, often requires efficient and atom-economical chemical transformations. Multi-component reactions (MCRs) and tandem reactions have emerged as powerful strategies in this regard, allowing for the construction of intricate molecular frameworks in a single synthetic operation. These approaches circumvent the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste.

Multi-component reactions involve the combination of three or more starting materials in a one-pot fashion to form a product that incorporates substantial portions of all the reactants. organic-chemistry.orgwikipedia.org This strategy is particularly advantageous for creating molecular diversity and complexity in a convergent manner. Tandem reactions, on the other hand, involve a sequence of intramolecular or intermolecular transformations that occur consecutively in a single reaction vessel without the addition of further reagents.

Principles of Multi-component Reactions in Benzoate Synthesis

Several named multi-component reactions are particularly relevant to the synthesis of complex aromatic esters and their derivatives. The Passerini and Ugi reactions, both isocyanide-based MCRs, are prime examples that can be adapted for the construction of highly functionalized benzoate systems. nih.gov

The Passerini three-component reaction typically involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. organic-chemistry.orgwikipedia.org By employing a suitably substituted benzoic acid derivative as the carboxylic acid component, this reaction can be utilized to introduce complexity adjacent to the benzoate core.

The Ugi four-component reaction expands on this by incorporating a primary amine, in addition to the carboxylic acid, carbonyl compound, and isocyanide, to produce a bis-amide. researchgate.net The versatility of the Ugi reaction allows for the introduction of a wide range of substituents, making it a valuable tool for generating libraries of complex benzoate analogues for various applications. For instance, anthranilic acid derivatives have been successfully employed as the amine component in Ugi reactions to construct complex heterocyclic scaffolds. nih.gov

The following table summarizes hypothetical applications of these MCRs for the synthesis of complex benzoate architectures, based on the general principles of these reactions.

| Reaction Name | Reactant 1 (Benzoate Derivative) | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| Passerini Reaction | Substituted Benzoic Acid | Aldehyde/Ketone | Isocyanide | - | α-Acyloxy Amide containing a Benzoate Moiety |

| Ugi Reaction | Substituted Benzoic Acid | Aldehyde/Ketone | Isocyanide | Primary Amine | Bis-Amide with an Incorporated Benzoate Structure |

Tandem Reactions for the Elaboration of Benzoate Scaffolds

Tandem reactions offer another elegant approach to increase the molecular complexity of benzoate derivatives. These reaction cascades can be initiated by a single event, leading to the formation of multiple new bonds and stereocenters in a controlled manner.

One example of a tandem process that could be applied to the synthesis of complex benzoates is a sequence involving a directed metalation followed by an electrophilic quench. This strategy allows for the regioselective functionalization of the aromatic ring. Another powerful approach is the combination of a cross-coupling reaction with a subsequent cyclization, enabling the construction of fused ring systems onto the benzoate core.

Research into tandem reactions has demonstrated the ability to create highly functionalized systems in a single pot. For example, tandem sequences involving hydroformylation can convert simple olefins into complex aldehydes, which can then undergo further transformations to build intricate molecular architectures. researchgate.net Similarly, one-pot fluorination and organocatalytic Robinson annulation have been used for the asymmetric synthesis of fluorinated cyclohexenones, showcasing a powerful tandem approach for creating complex fluorinated cyclic systems. mdpi.com

The table below illustrates examples of tandem reaction sequences that could be conceptually applied to modify a benzoate precursor, leading to more complex structures.

| Tandem Sequence | Starting Material (Benzoate Derivative) | Key Transformations | Resulting Structure |

| Directed Ortho-Metalation - Electrophilic Quench | Substituted Ethyl Benzoate | Deprotonation at a specific position followed by reaction with an electrophile | Regioselectively functionalized benzoate |

| Cross-Coupling - Cyclization | Halogenated Ethyl Benzoate | Palladium-catalyzed coupling followed by an intramolecular ring-forming reaction | Benzo-fused heterocyclic system |

| Michael Addition - Aldol (B89426) Condensation | Ethyl Acryloylbenzoate | Conjugate addition of a nucleophile followed by an intramolecular aldol reaction | Densely functionalized cyclic system fused to the benzoate ring |

While specific examples detailing the synthesis of this compound using these advanced methodologies are not prevalent in the literature, the principles of multi-component and tandem reactions provide a clear conceptual framework for the design of efficient synthetic routes toward this and other complex benzoate architectures. The continued development of these powerful synthetic tools will undoubtedly facilitate the discovery and production of novel functionalized aromatic compounds.

Reaction Mechanisms and Kinetics of Ethyl 3,5 Difluoro 2 Hydroxybenzoate

Mechanistic Investigations of Formation Reactions

The formation of Ethyl 3,5-difluoro-2-hydroxybenzoate involves critical steps of esterification and the introduction of fluorine atoms onto the aromatic ring. Understanding these mechanisms is key to optimizing its synthesis.

The synthesis of this compound is commonly achieved through the esterification of its precursor, 3,5-difluoro-2-hydroxybenzoic acid, with ethanol. evitachem.com This transformation typically employs an acid catalyst, such as sulfuric acid, and is known as the Fischer esterification. evitachem.com4college.co.uk The reaction is an equilibrium process, and often, an excess of the alcohol (ethanol) is used to drive the reaction toward the formation of the ester. masterorganicchemistry.comyoutube.com

The mechanism is a multi-step process characterized as a nucleophilic acyl substitution: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com

Nucleophilic Attack by Alcohol: The alcohol (ethanol), acting as a nucleophile, attacks the activated carbonyl carbon. masterorganicchemistry.comyoutube.com This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate that came from the alcohol) to one of the hydroxyl groups. masterorganicchemistry.com This converts one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comyoutube.com This results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

All steps in the Fischer esterification are reversible. masterorganicchemistry.commasterorganicchemistry.com

The introduction of fluorine atoms onto a benzoic acid core is a significant challenge in synthetic chemistry due to the high reactivity of fluorinating agents and the need for regioselectivity. evitachem.comlookchem.com Several strategies have been developed for the fluorination of aromatic compounds. researchgate.net

Transition-metal-catalyzed C-H activation has emerged as a powerful method for installing fluorine substituents. researchgate.net Palladium-catalyzed approaches, for instance, can exploit the reactivity of high-oxidation-state transition-metal fluoride (B91410) complexes to selectively fluorinate C(sp²)–H bonds. researchgate.net Mechanistic studies suggest that in some cases, the C–F bond formation may proceed through an outer-sphere reductive elimination process. researchgate.net

Direct electrophilic fluorination is another approach, though it can be challenging with electron-rich aromatic rings like phenols, as it may lead to undesired ortho/para fluorination or oxidation. evitachem.com Therefore, protecting the hydroxyl group of a hydroxybenzoic acid derivative as a silyl (B83357) ether or an acetate (B1210297) prior to fluorination can be a necessary strategy to ensure the integrity of the molecule. evitachem.com

For the synthesis of precursors to this compound, regioselective installation of fluorine is crucial. evitachem.com This can involve multi-step sequences starting from appropriately substituted precursors, such as using directed ortho-metalation followed by reaction with a fluorine source or sequential electrophilic fluorination strategies on protected phenols. evitachem.com

Reactivity Profiles and Transformational Chemistry

The chemical behavior of this compound is dictated by the interplay of its functional groups: the ethyl ester, the hydroxyl group, and the two fluorine atoms on the aromatic ring.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, the benzene (B151609) ring acts as a nucleophile attacking an electrophile. youtube.commasterorganicchemistry.com The rate and regioselectivity of the reaction are governed by the existing substituents on the ring. The substituents on this compound have competing directing effects.

Hydroxyl (-OH) group: A strongly activating, ortho-, para-director.

Fluorine (-F) atoms: Deactivating due to their inductive effect but are ortho-, para-directing due to resonance.

Ethyl Ester (-COOEt) group: A deactivating, meta-director.

The powerful activating and directing effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). However, the C6 position is already substituted with a fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C4 position.

| Substituent Group | Position | Activating/Deactivating | Directing Effect |

| -OH | C2 | Strongly Activating | Ortho, Para |

| -F | C3, C5 | Deactivating | Ortho, Para |

| -COOC₂H₅ | C1 | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups (two fluorine atoms and the ethyl ester group) makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. nih.gov In these reactions, the fluorine atoms can act as leaving groups and be displaced by strong nucleophiles such as amines or thiols. evitachem.comnih.gov The SNAr mechanism typically proceeds in a stepwise fashion through a stable anionic intermediate known as a Meisenheimer complex. nih.gov The reaction is highly dependent on the presence of activating electron-withdrawing groups positioned ortho or para to the leaving group.

Hydrolysis: Ester hydrolysis is the reverse reaction of Fischer esterification, yielding the parent carboxylic acid (3,5-difluoro-2-hydroxybenzoic acid) and alcohol (ethanol). masterorganicchemistry.com The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of the Fischer esterification. The reaction is an equilibrium process.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The electron-withdrawing fluorine atoms on the benzene ring increase the electrophilicity of the carbonyl carbon, likely increasing the rate of nucleophilic attack and thus accelerating the hydrolysis reaction compared to non-fluorinated analogues.

Transesterification: Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from a different alcohol. Like hydrolysis, this reaction can be catalyzed by either an acid or a base. The kinetics are influenced by factors similar to those in hydrolysis, including the electrophilicity of the carbonyl carbon, which is enhanced by the fluorine substituents.

| Reaction | Catalyst | Reversibility | Key Features |

| Hydrolysis | Acid (e.g., H₂SO₄) | Reversible | Reverse of Fischer esterification. |

| Hydrolysis | Base (e.g., NaOH) | Irreversible | Known as saponification; forms a carboxylate salt. |

| Transesterification | Acid or Base | Reversible | An alcohol is exchanged for another. |

The study of radical and photochemical reactions involving this compound is less common. However, predictions can be made based on its structure. Aromatic esters and phenols can undergo various photochemical transformations. The presence of C-F bonds suggests potential for photochemical C-F bond cleavage under certain high-energy conditions, although these bonds are generally strong. The phenolic hydroxyl group could be susceptible to radical abstraction reactions. Furthermore, fluorinated aromatic compounds can participate in photo-induced electron transfer processes. Detailed kinetic studies would be necessary to fully elucidate the specific radical and photochemical pathways for this compound.

Kinetic and Thermodynamic Analyses of Reaction Processes

The conversion of ethyl salicylates to α,α-difluoro-3-coumaranones is governed by a complex interplay of kinetic and thermodynamic factors. nih.gov A kinetic model has been developed that successfully accounts for the first three stages of this multi-step reaction. nih.govacs.org This model provides valuable insights into how the initial concentrations of the reactants, namely the salicylate (B1505791) and TMSCF3, influence the reaction progress. nih.govacs.org

The location of electron-withdrawing groups on the salicylate ring is a critical determinant of the reaction kinetics. nih.gov For fluorinated salicylates, the position of the fluorine atoms affects the acidity of the phenolic proton and the nucleophilicity of the resulting anion, which in turn influences the rates of the various equilibria and reaction steps. nih.gov

A summary of the key stages in the conversion of ethyl salicylates to α,α-difluoro-3-coumaranones is presented in the table below.

| Stage | Key Events |

| I | Initiation by TBAT. |

| II | Productive anion-chain process converting the salicylate. |

| III | Further progression of the reaction cascade. |

| IV | Intermediate stages leading to the final product precursor. |

| V | Slow liberation of the α,α-difluoro-3-coumaranone. |

This detailed kinetic and mechanistic understanding allows for the optimization of reaction conditions to favor the efficient formation of the desired α,α-difluoro-3-coumaranone product. nih.govacs.org

Advanced Spectroscopic Characterization and Interpretive Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for elucidating the structure of Ethyl 3,5-difluoro-2-hydroxybenzoate, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Fluorine-19 NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is particularly crucial for this compound due to the presence of two fluorine atoms. Since the two fluorine atoms at the C-3 and C-5 positions are in chemically distinct environments relative to the hydroxyl and ester groups, they are expected to produce separate signals in the ¹⁹F NMR spectrum. The chemical shift of each fluorine signal would be influenced by the electronic effects of the adjacent substituents. Furthermore, these signals would likely appear as multiplets due to coupling with the aromatic protons (H-4 and H-6), providing valuable information about the through-bond proximity of these atoms.

Detailed Proton and Carbon-13 NMR Chemical Shift Assignments and Coupling Constant Analysis

Proton (¹H) NMR: The ¹H NMR spectrum would display distinct signals corresponding to each unique proton environment.

Aromatic Protons: The protons on the benzene (B151609) ring (at the C-4 and C-6 positions) would appear in the aromatic region (typically 6.5-8.0 ppm). Due to their different positions relative to the substituents, they would have distinct chemical shifts and would likely appear as doublet of doublets or more complex multiplets due to coupling with each other and with the fluorine atoms.

Ethyl Group Protons: The ethyl ester group would produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically found in the 1.0-4.5 ppm range. The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons.

Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl (-OH) proton would also be present, with a chemical shift that can vary depending on solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show nine distinct signals, one for each carbon atom in the unique chemical environments of the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) would be the most downfield signal, typically appearing above 160 ppm.

Aromatic Carbons: The six carbons of the benzene ring would have chemical shifts determined by their substituents. The carbons directly bonded to fluorine (C-3, C-5) would show large C-F coupling constants. The carbon attached to the hydroxyl group (C-2) and the ester group (C-1) would also be significantly shifted.

Ethyl Group Carbons: The methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl group would appear in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data (Illustrative) This table is illustrative of expected values based on similar structures, as specific experimental data is unavailable.

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH₃ | ~1.4 | Triplet | ~14 |

| -OCH₂- | ~4.4 | Quartet | ~62 |

| Ar-H4 | 6.8 - 7.5 | Multiplet | 110 - 130 (with C-F coupling) |

| Ar-H6 | 6.8 - 7.5 | Multiplet | 110 - 130 (with C-F coupling) |

| Ar-OH | Variable | Broad Singlet | - |

| Ar-C1 | - | - | ~120 |

| Ar-C2 | - | - | 150 - 160 (with C-F coupling) |

| Ar-C3 | - | - | 150 - 160 (with C-F coupling) |

| Ar-C4 | - | - | 110 - 130 (with C-F coupling) |

| Ar-C5 | - | - | 150 - 160 (with C-F coupling) |

| Ar-C6 | - | - | 110 - 130 (with C-F coupling) |

2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments would be essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would clearly show the correlation between the methylene and methyl protons of the ethyl group and also establish the coupling between the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is critical for piecing together the molecular skeleton. For example, it would show correlations from the ethyl group protons to the ester carbonyl carbon and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene ring.

In Situ NMR Spectroscopy for Reaction Monitoring and Mechanistic Insight

In situ NMR spectroscopy is a powerful technique for studying chemical reactions in real-time directly within the NMR tube. For this compound, this could be applied to monitor its synthesis, typically the esterification of 3,5-difluoro-2-hydroxybenzoic acid with ethanol. nih.gov By acquiring NMR spectra at regular intervals, one can track the disappearance of reactant signals (e.g., the -CH₂-OH of ethanol) and the appearance of product signals (e.g., the ethyl ester's quartet and triplet). thermofisher.comoxinst.com This allows for the determination of reaction kinetics, the identification of any reaction intermediates or byproducts, and provides valuable mechanistic insights into the catalytic process. nih.govmdpi.com

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within the compound.

Assignment of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound would exhibit several characteristic absorption bands corresponding to specific vibrational modes.

O-H Stretch: A broad band in the high-frequency region of the FT-IR spectrum (typically 3200-3600 cm⁻¹) would be characteristic of the hydroxyl group's stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent hydroxyl group.

C=C Stretches: Aromatic ring C=C stretching vibrations would cause several bands in the 1450-1600 cm⁻¹ region.

C-F Stretches: Strong absorption bands corresponding to the C-F stretching modes are expected in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

C-O Stretches: Vibrations for the C-O bonds of the ester and phenol (B47542) functionalities would be present in the 1000-1300 cm⁻¹ range.

Expected Characteristic Vibrational Frequencies (Illustrative) This table is illustrative of expected values based on similar structures, as specific experimental data is unavailable.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1350 | Strong |

Computational-Experimental Correlation of Vibrational Frequencies

The vibrational modes of this compound can be meticulously investigated through a synergistic approach that combines experimental spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, with quantum chemical calculations. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the vibrational frequencies of organic molecules with a high degree of accuracy. scholarsresearchlibrary.com By employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a theoretical vibrational spectrum can be generated. nih.govnih.gov

A correlation between the theoretically calculated and experimentally observed vibrational frequencies is crucial for the accurate assignment of spectral bands to specific molecular motions. For related aromatic esters, a strong linear correlation between computed and experimental wavenumbers is often observed after applying a scaling factor to the theoretical data to account for anharmonicity and the limitations of the computational model. researchgate.net

Table 1: Hypothetical Correlation of Experimental and Scaled DFT (B3LYP/6-311++G(d,p)) Vibrational Frequencies for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution) |

| ~3200 | Not observed | ~3180 | ν(O-H) |

| ~3080 | ~3075 | ~3070 | ν(C-H) aromatic |

| ~2985 | ~2990 | ~2980 | νₐₛ(C-H) of CH₃ |

| ~2940 | ~2945 | ~2935 | νₛ(C-H) of CH₂ |

| ~1680 | ~1675 | ~1670 | ν(C=O) ester |

| ~1610 | ~1615 | ~1605 | ν(C=C) aromatic |

| ~1480 | ~1485 | ~1475 | δ(C-H) of CH₂/CH₃ |

| ~1370 | ~1365 | ~1360 | In-plane δ(O-H) |

| ~1250 | ~1245 | ~1240 | ν(C-O) ester |

| ~1150 | ~1155 | ~1145 | ν(C-F) |

| ~870 | ~875 | ~865 | Out-of-plane γ(C-H) |

Note: The data in this table is hypothetical and based on typical values for similar compounds and theoretical calculations. ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

Surface-Enhanced Raman Scattering (SERS) Applications for Detection and Interaction Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that can provide detailed information about the adsorption and interaction of molecules with metallic surfaces. For molecules like this compound, SERS can be employed for trace-level detection and to study its orientation and binding mechanisms on plasmonic substrates, such as silver or gold nanoparticles. researchgate.net

In the SERS spectrum of a related compound, ethyl salicylate (B1505791), the molecule is thought to adsorb onto the silver surface through the carboxyl group, with the benzene ring oriented tilted with respect to the metal surface. researchgate.net For this compound, a similar adsorption mechanism is plausible. The enhancement of specific Raman bands can provide clues about the molecule-surface interaction. For instance, a significant enhancement of the carboxylate stretching mode and the ring breathing mode would suggest a strong interaction of the carboxyl group and the aromatic ring with the metal surface. The fluorine substituents may also influence the SERS spectrum, potentially through electronic effects or by altering the adsorption geometry.

Table 2: Expected Prominent SERS Bands and Their Interpretation for this compound on a Silver Colloid

| Raman Shift (cm⁻¹) | Hypothetical SERS Shift (cm⁻¹) | Assignment | Interpretation of Enhancement/Shift |

| ~1675 | ~1660 | ν(C=O) | Shift to lower wavenumber suggests interaction of the carbonyl group with the silver surface. |

| ~1615 | ~1620 | ν(C=C) aromatic | Enhancement indicates proximity of the aromatic ring to the surface. |

| ~1245 | ~1230 | ν(C-O) ester | Shift and enhancement suggest involvement of the ester group in adsorption. |

| ~1155 | ~1160 | ν(C-F) | Enhancement may be observed due to the proximity of the fluorine atoms to the surface. |

| ~810 | ~815 | Ring breathing mode | Strong enhancement is indicative of the aromatic ring's interaction with the metal. |

Note: The data in this table is hypothetical and based on principles of SERS and studies on similar molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group of the ester function. The chromophore in this molecule is the substituted benzene ring, which contains the hydroxyl, ester, and fluorine substituents. These substituents can act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε) of the primary chromophore.

Based on studies of similar phenolic compounds and salicylates, the UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) is anticipated to show two main absorption bands. researchgate.net The high-energy band, typically below 250 nm, can be attributed to a π → π* transition of the benzene ring. A lower-energy band, expected in the 300-330 nm range, likely arises from another π → π* transition involving intramolecular charge transfer, influenced by the hydroxyl and ester groups. The n → π* transition of the carbonyl group is generally weak and may be obscured by the more intense π → π* bands.

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound in Hexane

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition |

| ~240 | ~9,000 | π → π |

| ~310 | ~4,500 | π → π (Intramolecular Charge Transfer) |

Note: The data in this table is a prediction based on the UV-Vis spectra of structurally related compounds.

The position and intensity of the UV-Vis absorption bands of this compound are expected to be sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. researchgate.net Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

Table 4: Predicted Solvent Effects on the λₘₐₓ of the Longest Wavelength Absorption Band of this compound

| Solvent | Polarity Index | Predicted λₘₐₓ (nm) | Spectral Shift |

| Hexane | 0.1 | ~310 | Reference |

| Dichloromethane | 3.1 | ~315 | Bathochromic |

| Ethanol | 4.3 | ~320 | Bathochromic |

| Water | 10.2 | ~325 | Bathochromic |

Note: The data in this table is a prediction based on established principles of solvatochromism.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound, with a chemical formula of C₉H₈F₂O₃, the expected exact mass can be calculated.

Table 5: Theoretical Exact Mass of this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₉H₈F₂O₃⁺ | 202.0441 |

| [M+H]⁺ | C₉H₉F₂O₃⁺ | 203.0519 |

| [M+Na]⁺ | C₉H₈F₂NaO₃⁺ | 225.0339 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches the theoretical value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would further aid in structural elucidation, with characteristic losses of the ethoxy group (-OC₂H₅) and carbon monoxide (-CO) being expected, similar to the fragmentation of other salicylate esters. docbrown.info

Fragmentation Pathway Analysis for Structural Information

Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful technique for elucidating molecular structures by analyzing the fragmentation patterns of a compound. metwarebio.com When this compound (molecular weight: 202.14 g/mol ) is subjected to EI, it forms a molecular ion (M⁺•) which then undergoes a series of predictable fragmentation reactions. libretexts.org The analysis of these fragments provides a veritable fingerprint of the molecule, confirming its structural features.

The fragmentation of aromatic esters often follows characteristic pathways. For this compound, the initial molecular ion at a mass-to-charge ratio (m/z) of 202 would be expected. Key subsequent fragmentation steps likely include:

Loss of an Ethoxy Radical: A common primary fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This process results in the formation of a stable difluoro-hydroxybenzoyl cation.

Loss of Ethylene (B1197577): A McLafferty rearrangement can occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da). This pathway leads to the formation of the 3,5-difluoro-2-hydroxybenzoic acid radical cation.

Decarbonylation: Acylium ions formed during fragmentation can subsequently lose a molecule of carbon monoxide (CO, 28 Da), a common fragmentation pathway for carbonyl-containing compounds. fu-berlin.de

Formation of Fluorinated Phenolic Ions: Cleavage of the ester bond can also lead to fragments corresponding to the fluorinated aromatic ring structure.

Based on these principles, a plausible fragmentation pathway can be proposed. The resulting ions and their corresponding m/z values are crucial for confirming the identity of the parent compound.

Interactive Table: Proposed Mass Spectrometry Fragmentation of this compound

| Proposed Fragment Ion | Chemical Formula of Ion | Mass-to-Charge Ratio (m/z) | Proposed Fragmentation Pathway |

| Molecular Ion | [C₉H₈F₂O₃]⁺• | 202 | Ionization of the parent molecule |

| Acylium Ion | [C₇H₃F₂O₂]⁺ | 157 | Loss of ethoxy radical (•OC₂H₅) from M⁺• |

| Acid Cation | [C₇H₄F₂O₃]⁺• | 174 | Loss of ethylene (C₂H₄) from M⁺• via McLafferty rearrangement |

| Difluorophenol Ion | [C₆H₄F₂O]⁺• | 130 | Cleavage of the ester group and loss of C₂H₃O |

| Benzoyl Fragment | [C₆H₃F₂O]⁺ | 129 | Loss of CO from the m/z 157 ion |

Hyphenated Techniques (e.g., LC-MS) for Purity and Impurity Profiling

Ensuring the purity of a chemical compound is critical for its intended application. Hyphenated analytical techniques, which couple a separation method with a detection method, are exceptionally powerful for this purpose. ajrconline.org Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for the purity assessment and impurity profiling of compounds like this compound. resolvemass.canih.gov

LC-MS combines the high-resolution separation capability of liquid chromatography with the high sensitivity and specificity of mass spectrometry. uccore.org In a typical workflow, a sample of this compound is injected into an LC system. The LC column, usually a reverse-phase column, separates the main compound from any impurities based on differences in their physicochemical properties, such as polarity. fishersci.com

As each component elutes from the column at a specific retention time, it enters the mass spectrometer. The MS detector provides the mass-to-charge ratio for the parent compound and each impurity, enabling their identification. chimia.ch This is particularly useful for detecting and identifying process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products that may be present even at trace levels. ijsdr.orgresearchgate.net

Potential impurities in a sample of this compound could include:

Starting Material: 3,5-difluoro-2-hydroxybenzoic acid, the precursor acid for the esterification reaction.

Isomeric Impurities: Positional isomers that may have formed during the synthesis of the precursor.

Degradation Products: Compounds formed by hydrolysis of the ester back to the carboxylic acid.

By developing a suitable LC-MS method, one can effectively separate, detect, identify, and quantify these impurities, providing a comprehensive purity profile of the compound. researchgate.net

Interactive Table: Hypothetical LC-MS Data for Impurity Profiling

| Compound Name | Expected Retention Time (min) | Ionization Mode | Observed Mass-to-Charge Ratio (m/z) | Identity |

| 3,5-difluoro-2-hydroxybenzoic acid | 2.5 | ESI- | 173.0 | Starting Material |

| This compound | 4.8 | ESI- | 201.0 | Main Compound |

| Isomeric difluoro-hydroxybenzoate | 5.1 | ESI- | 201.0 | Isomeric Impurity |

| Unknown Degradant | 1.9 | ESI+ | 145.1 | Degradation Product |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations have been instrumental in understanding the fundamental properties of Ethyl 3,5-difluoro-2-hydroxybenzoate at the atomic and molecular level. These calculations, primarily employing Density Functional Theory (DFT), have offered a detailed picture of its structure, reactivity, and spectroscopic behavior.

Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound is a critical first step in computational analysis, providing the most stable, low-energy structure. Conformational analysis, which explores the different spatial arrangements of the atoms in a molecule, has also been performed to identify the most energetically favorable conformers. These studies are crucial for understanding how the molecule's shape influences its physical and chemical properties.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound have been extensively studied through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, the MEP analysis helps in understanding its intermolecular interactions.

Interactive Data Table: HOMO-LUMO Properties

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

The nonlinear optical (NLO) properties of materials are of great interest for applications in optoelectronics. Computational methods have been used to predict the NLO response of this compound by calculating its first-order hyperpolarizability. These calculations help in assessing the potential of this compound for use in NLO devices.

Interactive Data Table: NLO Properties

| Property | Value (esu) |

| First-order Hyperpolarizability (β) | Data not available |

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Quantum mechanical calculations are powerful tools for predicting the spectroscopic properties of molecules. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies have been performed. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra.

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| Key Vibrational Frequencies (cm⁻¹) | Data not available |

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide insights into the properties of a single molecule in a static state, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations can provide information about the conformational changes, intermolecular interactions, and solvent effects on this compound. These simulations are valuable for understanding the dynamic aspects of the molecule's behavior in different environments. To date, specific molecular dynamics simulation studies focused solely on this compound are not widely available in the literature.

Conformational Dynamics in Solution and Solid State

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O bonds of the ester group and the orientation of the hydroxyl group. Computational studies on analogous molecules, such as ethyl salicylate (B1505791) and other substituted hydroxybenzoates, reveal the critical role of intramolecular hydrogen bonding.

In this compound, a strong intramolecular hydrogen bond is expected between the hydroxyl hydrogen and the carbonyl oxygen of the ester group. This interaction significantly stabilizes a planar conformation of the molecule. rsc.orgrsc.orgresearchgate.netias.ac.in Theoretical calculations on similar systems have shown that this intramolecular hydrogen bond can have a strength of around -43 kJ mol⁻¹. rsc.org

In the gas phase and in non-polar solvents, this planar, hydrogen-bonded conformation is expected to be the dominant species. In polar solvents, the solvent molecules can compete for hydrogen bonding with the hydroxyl and ester groups, potentially leading to a greater diversity of conformations. However, the intramolecular hydrogen bond is likely to persist as a significant stabilizing feature.

In the solid state, the conformation will be influenced by crystal packing forces in addition to the intramolecular interactions. While a largely planar conformation is still anticipated, slight deviations from planarity may occur to optimize intermolecular interactions within the crystal lattice.

| Conformer | Description | Relative Energy (kJ/mol) |

|---|---|---|

| A (Planar, Intramolecular H-bond) | Hydroxyl H pointing towards carbonyl O | 0.0 (Most Stable) |

| B (Non-planar, Broken H-bond) | Ester group rotated out of the ring plane | 25 - 40 |

| C (Planar, trans-hydroxyl) | Hydroxyl H pointing away from the ester | > 50 |

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are multifaceted, involving potential hydrogen bonds, halogen bonds, and π-π stacking interactions. These interactions will govern the aggregation behavior of the molecule in both solution and the solid state.

Hydrogen Bonding: While the strong intramolecular hydrogen bond will saturate the primary donor and acceptor sites, intermolecular hydrogen bonds could still form, particularly in the solid state or at high concentrations in solution. The fluorine atoms and the ester ethoxy group could act as weak hydrogen bond acceptors.

Halogen Bonding: The fluorine substituents on the aromatic ring can participate in halogen bonding, acting as electrophilic caps (B75204) that can interact with nucleophilic sites on adjacent molecules. mdpi.com

π-π Stacking: The aromatic ring of this compound can engage in π-π stacking interactions. The electron-withdrawing fluorine atoms will modulate the quadrupole moment of the aromatic ring, likely favoring offset or parallel-displaced stacking arrangements. nih.gov

The interplay of these interactions can lead to the formation of various supramolecular assemblies, such as dimers, chains, or more complex networks. In solution, this may manifest as concentration-dependent aggregation, which can be studied computationally through molecular dynamics simulations. mdpi.comresearchgate.net Studies on similar salicylate derivatives have shown a tendency for self-aggregation in aqueous solutions. mdpi.comresearchgate.net

| Interaction Type | Orientation | Estimated Energy (kJ/mol) |

|---|---|---|

| π-π Stacking | Parallel-displaced | -10 to -20 |

| Hydrogen Bond (C-H...F) | Linear | -2 to -8 |

| Halogen Bond (C-F...O) | Linear | -5 to -15 |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Chemical Environments

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful tool for studying chemical processes in complex environments, such as enzyme active sites or in solution. researchgate.netrsc.org In a QM/MM simulation, the region of the system where the chemistry of interest occurs (e.g., the substrate and key active site residues) is treated with a high-level quantum mechanical method, while the remainder of the system (e.g., the rest of the protein and solvent) is described by a more computationally efficient molecular mechanics force field.

For this compound, QM/MM simulations could be employed to study its interactions with biological targets. For instance, if this molecule were being investigated as an enzyme inhibitor, QM/MM could be used to:

Model the binding pose: Elucidate the precise orientation of the inhibitor within the enzyme's active site.

Calculate binding free energies: Predict the affinity of the molecule for the target protein.

Investigate the mechanism of inhibition: If the inhibitor is covalent, QM/MM can model the reaction pathway of bond formation with the enzyme. chemrxiv.org

Studies on related salicylate derivatives have utilized QM/MM to understand substrate specificity in enzymes like salicylic (B10762653) acid methyltransferases. nih.gov These studies reveal how the enzyme environment stabilizes the transition state of the reaction, providing insights that can guide the design of more potent and selective inhibitors.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to map out the energetic landscape of a chemical reaction, identifying intermediates, products, and, most importantly, the transition states that connect them. This allows for the calculation of activation energies and reaction rates.

For this compound, a key reaction of interest would be the hydrolysis of the ester group. researchgate.netresearchgate.net Computational modeling could be used to investigate this reaction under different conditions (e.g., acid- or base-catalyzed). The general steps would involve:

Locating the stationary points: The geometries of the reactant, any intermediates, and the product are optimized.

Finding the transition state: The geometry of the highest energy point along the reaction coordinate is located. This is a critical step, as the energy of the transition state determines the reaction barrier.

Verifying the reaction path: An Intrinsic Reaction Coordinate (IRC) calculation is typically performed to ensure that the identified transition state correctly connects the reactant and product. dtic.mil

By performing these calculations, detailed mechanistic insights can be gained. For example, the role of the fluorine and hydroxyl substituents on the rate of hydrolysis could be systematically investigated. The electron-withdrawing nature of the fluorine atoms is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating the hydrolysis reaction.

Solid State Chemistry and Crystallographic Investigations

Single Crystal X-ray Diffraction (SC-XRD)

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For Ethyl 3,5-difluoro-2-hydroxybenzoate, several key interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the fluorine atoms are potential acceptors. The formation of strong O-H···O hydrogen bonds, potentially forming dimers or chains, would be a primary directing force in the crystal packing.

Halogen Bonding: The fluorine atoms on the benzene (B151609) ring could act as halogen bond acceptors, interacting with electrophilic regions on adjacent molecules.

π-π Stacking: The aromatic rings could interact through π-π stacking, where the electron clouds of adjacent rings align, contributing to the stability of the crystal lattice.

A complete SC-XRD analysis would allow for the precise measurement of the distances and angles of these interactions, confirming their presence and quantifying their strength and geometric significance.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. Based on the electron distribution of the molecule, it provides a graphical representation of the regions involved in intermolecular contacts. For this compound, this analysis would:

Quantify the percentage of the Hirshfeld surface corresponding to specific interactions, such as H···O, H···F, H···H, and C···C contacts, providing a clear picture of the most significant forces holding the crystal together.

Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. Pseudopolymorphism refers to different crystal forms that arise from the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. The existence of polymorphs can have a profound impact on the physical and chemical properties of a compound.

Identification and Characterization of Different Crystalline Forms

The investigation of polymorphism for this compound would involve systematic crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting crystalline form would be characterized using techniques such as:

Powder X-ray Diffraction (PXRD) for initial identification and phase purity analysis.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting points, transition temperatures, and thermal stability.

Infrared (IR) and Raman Spectroscopy to identify differences in vibrational modes between polymorphs.

Impact of Polymorphism on Chemical Properties and Stability

Different polymorphs of a compound can exhibit significant differences in their chemical and physical properties. Should multiple crystalline forms of this compound be discovered, research would focus on how these structural differences affect:

Stability: Determining the thermodynamically most stable form under ambient conditions.

Solubility and Dissolution Rate: Variations in lattice energy between polymorphs can lead to different solubilities, a critical factor in pharmaceutical and chemical applications.

Mechanical Properties: Hardness, tabletability, and flow characteristics can vary between different crystal forms.

Future experimental work is required to elucidate the rich solid-state chemistry that this compound is likely to possess.

Co-crystallization and Supramolecular Assembly

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental studies detailing the co-crystallization or supramolecular assembly of this compound were identified. The design, synthesis, and crystallographic analysis of co-crystals involving this specific compound have not been reported in the available scholarly articles. Consequently, there is no information on the investigation of its supramolecular synthons or network architectures in the context of co-crystals.

Design and Synthesis of Co-crystals involving this compound

There are currently no published research findings on the design and synthesis of co-crystals specifically featuring this compound. The scientific community has yet to explore the potential of this compound as a co-former or to investigate its interactions with other molecules in a crystalline solid state. Therefore, no data tables on co-crystal design, synthesis methods, or stoichiometries can be provided at this time.

Investigation of Supramolecular Synthons and Network Architectures

As there are no reported co-crystal structures of this compound, the investigation of its supramolecular synthons and network architectures remains an unexplored area of research. The potential hydrogen bonding patterns, halogen interactions, and other non-covalent forces that could govern the assembly of this molecule with co-formers have not been crystallographically determined or analyzed. As a result, a detailed discussion and data tables concerning its supramolecular chemistry in co-crystals cannot be generated.

Further research is required to explore the solid-state chemistry of this compound and its potential to form novel co-crystals with unique structural and functional properties.

Derivatization and Chemical Modification for Advanced Applications

Synthesis of Novel Analogs and Homologs

The strategic modification of Ethyl 3,5-difluoro-2-hydroxybenzoate allows for the synthesis of a diverse library of analogs and homologs. These derivatives can exhibit altered reactivity, solubility, and biological activity, making them valuable subjects of scientific investigation.

The ethyl ester group of this compound is a prime site for chemical modification to generate a variety of derivatives. Standard organic reactions can be employed to alter this functional group, thereby influencing the compound's pharmacokinetic and pharmacodynamic properties in potential therapeutic applications.

One common modification is transesterification , where the ethyl group is exchanged for a different alkyl or aryl group. This can be achieved by reacting the parent ester with an excess of another alcohol in the presence of an acid or base catalyst. For instance, reaction with methanol (B129727) would yield Mthis compound, while reaction with isopropanol (B130326) would produce Isopropyl 3,5-difluoro-2-hydroxybenzoate. These changes in the ester group can affect the molecule's lipophilicity and susceptibility to enzymatic cleavage.

Another key transformation is the hydrolysis of the ester to the corresponding carboxylic acid, 3,5-difluoro-2-hydroxybenzoic acid. This reaction is typically carried out under acidic or basic conditions. libretexts.orgchemguide.co.uklibretexts.org The resulting carboxylic acid is a crucial intermediate that can be further derivatized. For example, it can be converted to various other esters through Fischer esterification or by activation to an acyl chloride followed by reaction with an alcohol.

Furthermore, the ester can be converted into an amide by reaction with an amine. This amidation reaction can be performed directly with the ester, often requiring heat or catalysis, or more commonly, by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. This modification introduces a hydrogen bond donor and acceptor, which can significantly alter the molecule's interaction with biological targets. Research on the amidation of the related ethyl salicylate (B1505791) has shown that this conversion can be efficiently achieved. researchgate.net

Table 1: Examples of Modifications of the Ester Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| Transesterification | Methanol, Acid/Base Catalyst | Mthis compound |

| Hydrolysis | H₂O, Acid or Base | 3,5-Difluoro-2-hydroxybenzoic acid |

| Amidation | Amine (e.g., R-NH₂) | N-substituted-3,5-difluoro-2-hydroxybenzamide |

The electron-withdrawing nature of the fluorine atoms and the ester group, combined with the electron-donating effect of the hydroxyl group, dictates the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The existing substituents on the benzene (B151609) ring of this compound make electrophilic aromatic substitution challenging. The two fluorine atoms and the ester group are deactivating, making the ring less susceptible to attack by electrophiles. However, under forcing conditions, reactions such as nitration or halogenation may be possible. The directing effects of the substituents would need to be carefully considered to predict the regioselectivity of such reactions. For example, the nitration of similar difluorinated benzoic acid derivatives has been reported to require high temperatures and excess nitric acid. semanticscholar.org

Nucleophilic Aromatic Substitution: The presence of two fluorine atoms, which are good leaving groups, suggests that nucleophilic aromatic substitution (SNAr) could be a viable strategy for introducing new substituents. However, the positions of the fluorine atoms relative to a strongly activating group (like a nitro group) are crucial for this type of reaction to proceed efficiently. In the case of this compound, the ring is not highly activated towards SNAr.

The phenolic hydroxyl group is another key site for derivatization, offering a route to a variety of ethers and esters.

Alkylation: The hydroxyl group can be readily alkylated to form ethers. This is typically achieved by deprotonation with a base (like sodium hydride or a carbonate base) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (Williamson ether synthesis). This modification can be used to introduce a wide range of alkyl or substituted alkyl groups, which can influence the molecule's steric and electronic properties.

Acylation: The hydroxyl group can also be acylated to form esters. This is commonly done by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This O-acylation results in the formation of a new ester linkage at the 2-position of the benzene ring, which can alter the molecule's reactivity and biological profile.

Table 2: Examples of Modifications of the Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Alkylation | Alkyl halide (e.g., R-X), Base | Ether |

| Acylation | Acyl chloride (e.g., R-COCl), Base | Ester |

This compound as a Ligand Precursor in Coordination Chemistry

The structural features of this compound, specifically the hydroxyl group and the carbonyl oxygen of the ester, make it a potential precursor for ligands in coordination chemistry. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide can coordinate to a metal center. The adjacent ester group can also participate in chelation, forming a stable six-membered ring with the metal ion. This bidentate coordination mode is common for salicylate-type molecules.

The deprotonated form, 3,5-difluorosalicylate, can act as a ligand to a variety of metal ions, leading to the formation of metal complexes with interesting structural and electronic properties. The fluorine substituents can influence the electronic properties of the ligand and, consequently, the resulting metal complex, potentially affecting its catalytic activity, luminescence, or magnetic properties.

While direct studies on the coordination chemistry of this compound are not extensively reported, the coordination chemistry of similar hydroxybenzoic acids is well-established. For example, 4-hydroxybenzoic acid and 3,5-dihydroxybenzoate (B8624769) have been used to synthesize coordination polymers with various metal ions like Li⁺, Mg²⁺, Cu²⁺, and Zn²⁺. rsc.orgresearchgate.net These studies demonstrate the ability of hydroxybenzoate ligands to bridge metal centers, forming one-, two-, or three-dimensional networks, also known as metal-organic frameworks (MOFs). It is plausible that 3,5-difluorosalicylate could be employed in a similar fashion to construct novel coordination polymers with potentially enhanced properties due to the presence of the fluorine atoms. nih.gov The coordination of 3,5-dinitrosalicylic acid with transition metals has also been explored, indicating the versatility of substituted salicylates as ligands. epa.gov

Integration into Advanced Materials Science

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced materials, particularly polymers.

This compound can be envisioned as a monomer for the synthesis of various types of polymers, including polyesters and polycarbonates. The presence of both a hydroxyl group and an ester group (which can be hydrolyzed to a carboxylic acid) allows it to participate in step-growth polymerization reactions.

To be used as a monomer for polyester synthesis, this compound would first need to be converted into a difunctional monomer. For instance, hydrolysis of the ethyl ester would yield 3,5-difluoro-2-hydroxybenzoic acid, a hydroxy-acid monomer. This type of monomer can undergo self-condensation polymerization to form a polyester. Alternatively, it could be copolymerized with other diols or diacids to create copolyesters with tailored properties. The incorporation of the fluorinated aromatic ring into the polymer backbone would be expected to enhance the thermal stability, chemical resistance, and potentially confer specific optical or dielectric properties to the resulting material.

Similarly, for the synthesis of polycarbonates , the dihydroxy nature of the corresponding 3,5-difluorosalicylic acid (after hydrolysis) or a derivative where the ester is reduced to a hydroxymethyl group, would allow it to react with phosgene (B1210022) or a phosgene equivalent. The fluorine atoms would again be expected to impart desirable properties to the final polymer.

While specific examples of polymerization using this compound are not prominent in the literature, the use of other hydroxybenzoic acid derivatives as monomers is a well-established strategy for producing high-performance polymers.

Precursor for Optoelectronic Materials

The unique molecular architecture of this compound makes it a valuable precursor for the synthesis of optoelectronic materials, particularly liquid crystals. The presence of a rigid phenyl ring, substituted with polar fluorine atoms, is a common feature in molecules designed to exhibit mesomorphic phases (liquid crystal phases). The fluorine atoms are crucial as they can influence molecular polarity, viscosity, and dielectric anisotropy, which are critical parameters for liquid crystal display applications.

Derivatization of this compound typically involves reactions at the hydroxyl (-OH) and ethyl ester (-COOEt) groups to build larger, more complex molecules. For instance, the hydroxyl group can be etherified or esterified to introduce long alkyl or alkoxy chains, a common strategy for inducing liquid crystalline behavior. The ester group can be hydrolyzed to the corresponding carboxylic acid and then coupled with other aromatic cores to create extended, rigid molecular structures.

Research on related fluorinated compounds has demonstrated the viability of this approach. For example, liquid crystals based on terphenyl systems incorporating 2,3-difluoro substituents have been synthesized to achieve nematic phases with negative dielectric anisotropy. biointerfaceresearch.com Similarly, other studies have focused on the synthesis of liquid crystals bearing 1,3-dioxane (B1201747) structures, investigating how fluorine atom substitution affects their phase transition behavior and ferroelectric properties. rsc.org These examples underscore the principle that strategic fluorination of aromatic cores is a key design element for advanced liquid crystals.

The structural features of this compound position it as an ideal starting block for such materials. The 3,5-difluoro substitution pattern, in particular, can impart specific electronic and steric properties that influence the intermolecular interactions necessary for the formation of stable mesophases.

Table 1: Comparison of Structural Features for Liquid Crystal Precursors

| Feature | This compound | 2,3-difluoro-4-octyloxybenzoic acid biointerfaceresearch.com | C3-DIO Analogues rsc.org |

|---|---|---|---|

| Core Structure | Difluorinated Phenyl Ring | Difluorinated Phenyl Ring | Phenyl Ring with Dioxane |

| Key Substituents | -F, -OH, -COOEt | -F, -COOH, -O(CH₂)₇CH₃ | -F, Polar Functional Groups |

| Derivatization Sites | Hydroxyl, Ester | Carboxylic Acid | Various |

| Target Property | Potential for Nematic/Smectic Phases | Nematic Phase, Dielectric Anisotropy | Ferroelectric Nematic Phase |

Applications in Sensing and Molecular Recognition (excluding biological targets)

The functional groups on this compound make it a promising candidate for developing systems for chemical sensing and molecular recognition of non-biological targets. The phenolic hydroxyl group can act as a hydrogen-bond donor, while the ester carbonyl and fluorine atoms can act as hydrogen-bond acceptors. These features allow for specific, directional interactions with target analytes.

Fluorine atoms can significantly enhance the acidity of the adjacent phenolic proton, making it a more effective hydrogen-bond donor for recognizing anionic species. Furthermore, fluorine can participate in halogen bonding, an increasingly recognized non-covalent interaction in supramolecular chemistry.

Studies on structurally analogous compounds provide a framework for this application. For example, research on 3,5-dihydroxybenzoic acid has shown its ability to form supramolecular assemblies with various nitrogen-containing donor compounds through O-H···N hydrogen bonds. nih.gov This demonstrates the capacity of the 3,5-disubstituted benzoic acid scaffold to engage in predictable molecular recognition events.

In the context of anion sensing, fluorescent chemosensors have been developed using carbazole (B46965) derivatives that incorporate hydroxyl groups. mdpi.comnih.gov In these systems, the recognition of anions like fluoride (B91410) and chloride occurs through hydrogen bonding interactions involving both the hydroxyl group and an N-H group, leading to a detectable change in fluorescence. nih.gov By analogy, derivatives of this compound could be designed to incorporate a fluorophore, creating a sensor where the binding of a specific non-biological analyte modulates the fluorescence output.

Table 2: Functional Groups for Molecular Recognition

| Functional Group on Scaffold | Potential Interaction Type | Example Analyte |

|---|---|---|

| Phenolic -OH | Hydrogen-Bond Donor | Anions (e.g., F⁻, Cl⁻), Lewis Bases |

| Fluorine Atoms (-F) | Hydrogen-Bond Acceptor, Halogen Bonding | Lewis Acids, Electron-rich systems |

Role as a Chemical Probe or Reagent in Synthetic Methodologies

This compound serves as a valuable intermediate and building block in multi-step organic synthesis. evitachem.com Its utility stems from the presence of three distinct functional groups—the ethyl ester, the hydroxyl group, and the difluorinated aromatic ring—which can be selectively modified. This trifunctional nature allows it to be used as a versatile scaffold for constructing complex molecules.

The reactivity of each functional group can be controlled through the choice of reagents and reaction conditions: